Petrobactin sulfonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Petrobactin sulfonate is a novel siderophore produced by the marine bacterium Marinobacter hydrocarbonoclasticus. Siderophores are low molecular weight, high-affinity iron(III) chelators that facilitate iron acquisition in environments where iron is scarce, such as in marine ecosystems. Petrobactin sulfonate is characterized by its unique structure, which includes a sulfonate group that enhances its solubility and stability in aqueous environments, making it particularly effective in iron uptake under varying conditions of availability. This compound plays a crucial role not only in the survival of the producing organism but also in its ecological interactions, particularly in hydrocarbon degradation processes .

The primary chemical reaction involving petrobactin sulfonate is its ability to chelate ferric ions (Fe(III)). This reaction typically involves the formation of a stable complex between the siderophore and iron, which is essential for the transport and bioavailability of iron to bacteria. The chelation process can be summarized as follows:

- Formation of Iron Complex: Petrobactin sulfonate binds to Fe(III), forming a stable complex.

- Reduction Reaction: The complex can undergo reduction, converting Fe(III) to Fe(II), which is more readily utilized by bacteria .

These reactions are critical for microbial growth and virulence, particularly in pathogenic strains like Bacillus anthracis, where petrobactin serves as a key factor in iron acquisition during infection .

Petrobactin sulfonate exhibits significant biological activity, primarily related to its function as a siderophore. Its ability to sequester iron allows bacteria to thrive in iron-limited environments, which is particularly important for pathogenic bacteria that require iron for growth and virulence. Studies have shown that strains of Bacillus anthracis that produce petrobactin can outcompete other microorganisms for available iron, enhancing their survival and pathogenic potential . Additionally, petrobactin's unique structure may confer advantages in solubility and stability compared to other siderophores.

The biosynthesis of petrobactin sulfonate involves several enzymatic steps catalyzed by the genes within the asb operon found in Bacillus anthracis. Key steps include:

- Condensation Reactions: The initial step involves the condensation of 3,4-dihydroxybenzoate with spermidine and citrate.

- Formation of Intermediates: Intermediate compounds are formed through successive enzymatic reactions involving various asb gene products.

- Final Assembly: The final product is synthesized through the action of specific enzymes that complete the assembly of the sulfonated structure .

Additionally, synthetic methods have been explored for producing petrobactin sulfonate in laboratory settings, often involving chemical modifications to enhance yields or alter functional properties.

Petrobactin sulfonate has several applications:

- Bioremediation: Its role in hydrocarbon degradation makes it valuable for bioremediation efforts in oil-contaminated environments.

- Agriculture: Potential use as a biostimulant to enhance plant growth by improving nutrient availability.

- Medical Research: Investigations into its role as a virulence factor could lead to new therapeutic strategies against bacterial infections, particularly those caused by Bacillus anthracis.

Studies on petrobactin sulfonate interactions focus on its binding affinity with various metal ions and its competitive dynamics with other siderophores. Research indicates that petrobactin sulfonate has a high affinity for ferric ions compared to other common siderophores, making it particularly effective under low-iron conditions. Interaction studies also explore how this compound affects microbial community dynamics and competition for resources in marine ecosystems .

Petrobactin sulfonate shares similarities with several other siderophores but is distinguished by its unique structural features and enhanced solubility due to the sulfonate group. Here are some similar compounds:

| Compound Name | Source Organism | Key Features |

|---|---|---|

| Enterobactin | Escherichia coli | A catecholate siderophore with high iron affinity but lacks sulfonation. |

| Pyoverdine | Pseudomonas aeruginosa | A fluorescent siderophore with unique cyclic structure; important for plant interactions. |

| Siderophore from Bacillus subtilis | Bacillus subtilis | A catecholate-type siderophore; similar functional role but different biosynthetic pathway. |

Petrobactin sulfonate's unique structural features provide distinct advantages in specific environmental contexts, particularly within marine ecosystems where solubility and stability are critical for effective iron acquisition.

Molecular Formula (C34H50N6O14S) and Isotopic Mass

Petrobactin sulfonate is characterized by the molecular formula C34H50N6O14S, which distinguishes it from its parent compound petrobactin through the addition of a sulfonate functional group [2]. The molecular weight of petrobactin sulfonate is 798.9 grams per mole, representing an increase of approximately 80 daltons compared to petrobactin due to the incorporation of the SO3 group [3]. This molecular weight corresponds to the exact calculated mass of 798.8680 grams per mole when using standard atomic weights.

The compound exhibits distinct mass spectrometric characteristics that facilitate its identification and quantification [4]. High-resolution accurate mass spectrometry has demonstrated the capability to detect and analyze iron-siderophore complexes with precision within ±1 parts per million, enabling reliable structural confirmation [4]. The isotopic mass distribution pattern of petrobactin sulfonate reflects the natural abundance of its constituent elements, particularly the characteristic sulfur isotope pattern that provides additional confirmation of its molecular composition.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C34H50N6O14S | [2] |

| Molecular Weight | 798.9 g/mol | [3] |

| Accurate Mass | 798.8680 g/mol | Calculated |

| Difference from Petrobactin | +80.0630 g/mol |

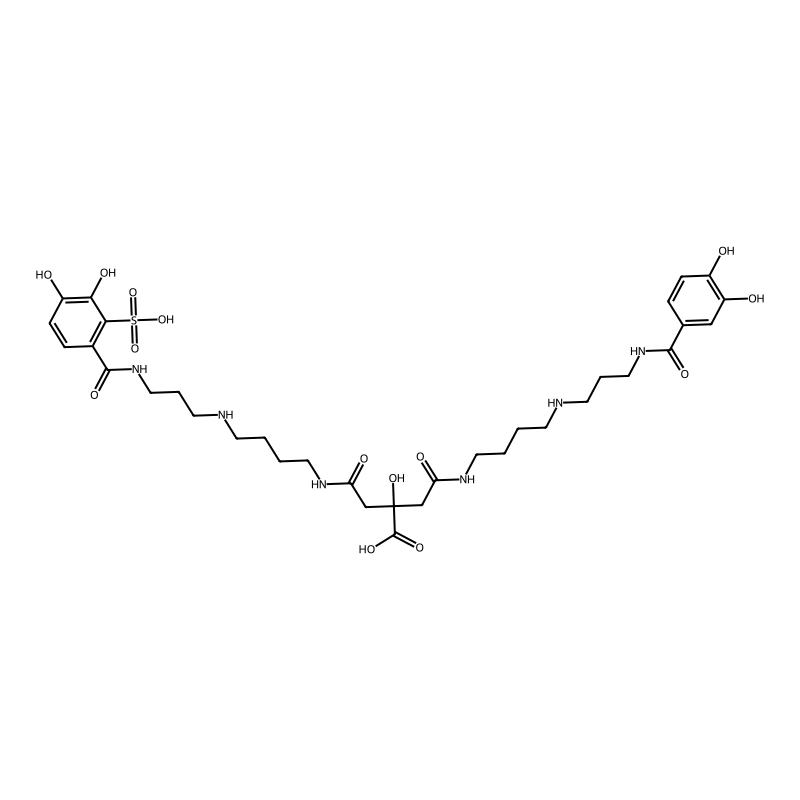

Sulfonated 3,4-Dihydroxy Aromatic Ring Configuration

Petrobactin sulfonate represents the first marine siderophore containing a sulfonated 3,4-dihydroxy aromatic ring, marking a significant structural innovation in marine bacterial iron acquisition systems [5] [6]. The sulfonate functionality is directly attached to the aromatic ring in a position adjacent to the two hydroxyl groups, creating a unique catechol-sulfonate hybrid structure [7]. This C-sulfonation pattern is relatively rare in microbial natural products, with most instances of sulfonation in biological systems involving O-sulfonation of oxygenated benzene rings [7].

The 3,4-dihydroxy configuration provides optimal iron binding characteristics through the formation of stable chelate complexes [8]. The positioning of hydroxyl groups at the 3 and 4 positions on the benzene ring creates a bidentate chelating system that preferentially coordinates ferric iron [9] [8]. This specific geometric arrangement is crucial for the siderophore function, as it enables the formation of thermodynamically stable iron complexes while maintaining the structural integrity necessary for biological recognition and transport.

The sulfonation occurs through mechanisms analogous to the Bucherer reaction, where hydrogen sulfite attacks the aromatic ring [7]. This chemical modification significantly enhances the water solubility of the aromatic compounds and may provide stabilization of the catechol ring against oxidation [7]. The electron-withdrawing effect of the sulfonate group influences the electronic properties of the aromatic system, potentially affecting both iron binding affinity and molecular stability.

Citrate-Spermidine Backbone and Dihydroxybenzoyl Substituents

The structural architecture of petrobactin sulfonate is built upon a citrate backbone that serves as the central scaffold for the molecule [10] [11]. This citrate moiety functions as both a structural organizing element and an active participant in iron coordination through its α-hydroxycarboxylate group [11]. The citrate backbone is flanked by two spermidine arms, each extending from the central core to provide the necessary spatial arrangement for optimal iron chelation [10] [12].

Each spermidine arm terminates with a dihydroxybenzoyl substituent, creating a symmetric molecular architecture [10] [11]. In petrobactin sulfonate, one of these dihydroxybenzoyl groups is modified with the sulfonate functionality, while the other remains as the standard 3,4-dihydroxybenzoyl moiety [2] [5]. This asymmetric substitution pattern distinguishes petrobactin sulfonate from its parent compound and contributes to its unique physicochemical properties.

The biosynthetic assembly of this structure involves the sequential condensation of 3,4-dihydroxybenzoyl spermidine units with citrate [10] [12]. The initial step involves the condensation of 3,4-dihydroxybenzoyl spermidine with citrate to form 3,4-dihydroxybenzoyl spermidinyl citrate, followed by the addition of a second 3,4-dihydroxybenzoyl spermidine unit to complete the mature siderophore structure [10] [12]. The sulfonation occurs through modification of one of the dihydroxybenzoyl groups, resulting in the final petrobactin sulfonate structure.

| Structural Component | Function | Reference |

|---|---|---|

| Citrate backbone | Central scaffold and iron coordination | [10] [11] |

| Spermidine arms | Spatial organization and flexibility | [10] [12] |

| 3,4-Dihydroxybenzoyl groups | Primary iron binding sites | [8] [10] |

| Sulfonate modification | Enhanced solubility and stability | [5] [7] |

Solubility and pH-Dependent Stability

The incorporation of the sulfonate group into the petrobactin structure significantly enhances the water solubility of the compound compared to its non-sulfonated parent molecule [7]. Sulfonate groups are highly hydrophilic and contribute to the overall polar character of the molecule, facilitating dissolution in aqueous environments [13]. This enhanced solubility is particularly advantageous in marine environments where effective iron scavenging requires the siderophore to remain in solution under varying ionic strength conditions.

The pH-dependent stability of petrobactin sulfonate reflects the complex interplay between its multiple ionizable functional groups [14] [15]. The sulfonate group remains deprotonated across a wide pH range due to its strong acidic character, while the catechol hydroxyl groups and amino functionalities respond differently to pH variations [15]. At physiological pH values, the compound maintains optimal stability and iron binding capacity [14]. The catechol moieties are designed for optimum iron binding at neutral conditions, with a tendency to lose ferric iron coordination at low pH conditions [14].

Research on similar siderophore systems has demonstrated that optimal siderophore production occurs within pH ranges of 6.0 to 7.5, with peak activity often observed around pH 7.0 [14]. This pH dependence reflects both the iron bioavailability and the stability of the siderophore structure under varying conditions [14]. The buffering capacity of the molecule is influenced by its multiple functional groups, including carboxyl groups, phosphoric acid derivatives, and amino groups [15].

Temperature stability studies on related siderophore compounds indicate that thermal degradation typically begins at temperatures above 100°C, with complete decomposition occurring at elevated temperatures around 170°C [16]. The ferric complexes generally exhibit greater thermal stability compared to the free ligand forms [16]. Dehydration represents the primary process observed at moderate temperatures, while structural decomposition becomes significant only under extreme thermal conditions [16].

Photolysis Behavior under UV Irradiation

Petrobactin sulfonate exhibits moderate photolability when exposed to ultraviolet radiation, a characteristic shared with other catechol-containing siderophores [17]. Comparative studies have demonstrated that petrobactin undergoes photolysis at significantly lower rates than highly photoactive siderophores such as vibrioferrin, with measured photolysis rates of approximately 0.003 per hour under standard UV conditions [17]. This relatively slow photodegradation rate suggests greater photostability compared to some marine siderophores.

The photolysis mechanism involves the oxidative cleavage of carboxylate groups and the concomitant reduction of ferric iron to ferrous iron [17] [18]. This photochemical process is characteristic of siderophores containing α-hydroxy acid moieties and results in the production of dissolved ferrous iron and ferric hydrolysis species [17]. However, unlike some highly photolabile siderophores, the photodegradation products of petrobactin may retain some iron-binding capacity, which could influence the overall iron bioavailability in marine systems [17].

UV radiation effects on aromatic compounds containing catechol functionalities demonstrate complex photochemical pathways [19] [18]. The presence of multiple hydroxyl groups on the aromatic ring system can influence both the rate and mechanism of photodegradation [19]. Studies on catechol degradation using ultraviolet irradiation have shown that optimal removal efficiency occurs under specific pH and oxidant conditions, with synergistic effects observed when UV radiation is combined with chemical oxidants [19].

The photostability of catechol-containing compounds varies significantly depending on the specific substitution pattern and electronic environment of the aromatic ring [20]. Electron-withdrawing groups, such as the sulfonate functionality in petrobactin sulfonate, can influence photodegradation efficiency by altering the electronic properties of the aromatic system [20]. This electronic modification may contribute to the observed photostability differences between petrobactin sulfonate and other marine siderophores.

| Siderophore | Photolysis Rate (h⁻¹) | Reference |

|---|---|---|

| Petrobactin | 0.003 | [17] |

| Vibrioferrin | 0.031 | [17] |

| Marinobactin | <0.001 | [17] |

| Aquachelin C | 0.015 | [17] |